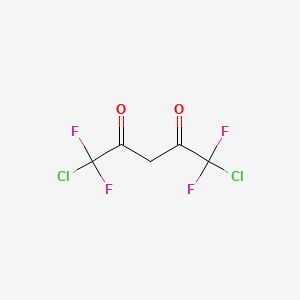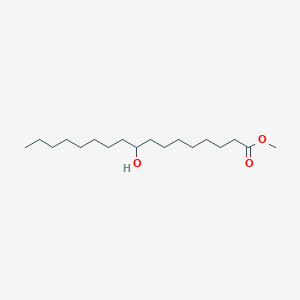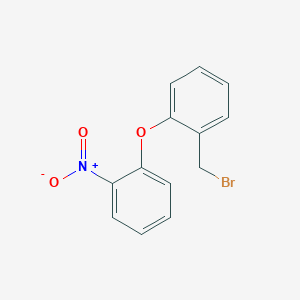
1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione is a chemical compound with the molecular formula C5H2Cl2F4O2 It is a halogenated derivative of pentane-2,4-dione, featuring both chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione typically involves the halogenation of pentane-2,4-dione. The process can be carried out using chlorine and fluorine sources under controlled conditions. One common method involves the use of chlorinating and fluorinating agents in a stepwise manner to introduce the halogen atoms at specific positions on the pentane-2,4-dione backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogen gases. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Applications De Recherche Scientifique
1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. The compound can also participate in electron transfer reactions, influencing the reactivity of other molecules in the system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,5,5-Tetrafluoropentane-2,4-dione: Lacks the chlorine atoms but has similar fluorine substitution.
1,5-Dichloropentane-2,4-dione: Contains chlorine atoms but lacks fluorine substitution.
Pentane-2,4-dione: The parent compound without any halogen substitution.
Uniqueness
1,5-Dichloro-1,1,5,5-tetrafluoropentane-2,4-dione is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties
Propriétés
Numéro CAS |
88257-36-7 |
|---|---|
Formule moléculaire |
C5H2Cl2F4O2 |
Poids moléculaire |
240.96 g/mol |
Nom IUPAC |
1,5-dichloro-1,1,5,5-tetrafluoropentane-2,4-dione |
InChI |
InChI=1S/C5H2Cl2F4O2/c6-4(8,9)2(12)1-3(13)5(7,10)11/h1H2 |
Clé InChI |
NQVLYTBSNODUSF-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)C(F)(F)Cl)C(=O)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
![Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14381778.png)
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)


![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)

